Cas no 18153-40-7 (9-(2,4,6-trimethylphenyl)-9h-fluorene)

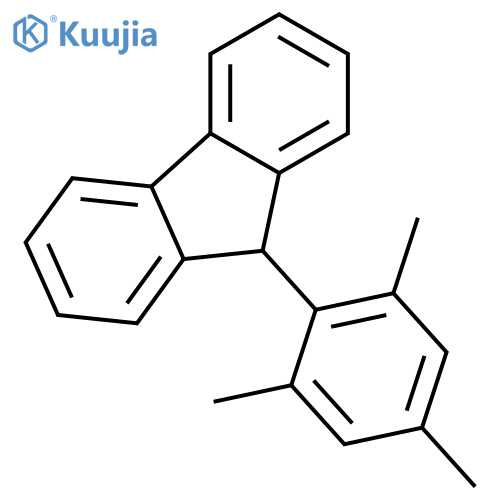

18153-40-7 structure

商品名:9-(2,4,6-trimethylphenyl)-9h-fluorene

CAS番号:18153-40-7

MF:C22H20

メガワット:284.3942

CID:881454

9-(2,4,6-trimethylphenyl)-9h-fluorene 化学的及び物理的性質

名前と識別子

-

- 9-(2,4,6-trimethylphenyl)-9h-fluorene

- 9-mesitylfluorene

- AC1L5SSJ

- AC1Q1HVP

- AG-K-24073

- AR-1H4923

- CTK0H5943

- NSC132572

-

計算された属性

- せいみつぶんしりょう: 284.1566

じっけんとくせい

- PSA: 0

- LogP: 5.77240

9-(2,4,6-trimethylphenyl)-9h-fluorene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB541876-100mg |

9-Mesitylfluorene; . |

18153-40-7 | 100mg |

€279.40 | 2025-02-18 | ||

| abcr | AB541876-100 mg |

9-Mesitylfluorene; . |

18153-40-7 | 100mg |

€279.40 | 2023-06-14 | ||

| abcr | AB541876-50 mg |

9-Mesitylfluorene; . |

18153-40-7 | 50mg |

€182.60 | 2023-06-14 | ||

| abcr | AB541876-50mg |

9-Mesitylfluorene; . |

18153-40-7 | 50mg |

€182.60 | 2025-02-18 |

9-(2,4,6-trimethylphenyl)-9h-fluorene 関連文献

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

18153-40-7 (9-(2,4,6-trimethylphenyl)-9h-fluorene) 関連製品

- 4569-45-3(9,9-Dimethyl-9H-fluorene)

- 159-66-0(9,9'-Spirobifluorene)

- 2523-37-7(9-Methylfluorene)

- 1730-37-6(1-methylfluorene)

- 58775-07-8(3,6-Di-tert-butylfluorene)

- 58775-05-6(2,7-Di-tert-butylfluorene)

- 1556-99-6(4-Methylfluorene)

- 86-73-7(Fluorene)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:18153-40-7)9-(2,4,6-trimethylphenyl)-9h-fluorene

清らかである:99%

はかる:100mg

価格 ($):166.0